2-Fluoro-5-(1-hydroxyethyl)benzonitrile

Organic Synthesis Heterocycle Synthesis Reaction Selectivity

2-Fluoro-5-(1-hydroxyethyl)benzonitrile is a privileged fluorinated building block offering a unique ortho-fluorine/meta-hydroxyethyl substitution pattern that critically alters benzonitrile core basicity (up to 25 kJ mol⁻¹ vs para-isomer) and enables efficient one-pot lactonization to 3-substituted isochroman-1-ones. Procure the racemate (CAS 960244-29-5) for SAR studies or the (S)-enantiomer (CAS 1932458-28-0) at ≥97% purity to ensure stereochemical fidelity. Avoid regioisomeric impurities that compromise binding affinity and metabolic stability.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B8768205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)C#N)O
InChIInChI=1S/C9H8FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6,12H,1H3
InChIKeyIVGDYWMLQUVLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(1-hydroxyethyl)benzonitrile: Core Properties for Procurement and Research


2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 960244-29-5) is a fluorinated benzonitrile derivative with a chiral secondary alcohol substituent. It has a molecular formula of C9H8FNO and a molecular weight of 165.16 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its fluorine atom and hydroxyethyl group providing unique reactivity and potential for creating biologically active molecules . It is available in racemic and enantiopure forms, with the (S)-enantiomer (CAS: 1932458-28-0) being a key chiral intermediate .

Why Substituting 2-Fluoro-5-(1-hydroxyethyl)benzonitrile with Common Analogs Fails in Specialized Applications


While other benzonitrile derivatives exist, substituting 2-Fluoro-5-(1-hydroxyethyl)benzonitrile with simpler analogs like 2-(1-hydroxyethyl)benzonitrile or 2-fluoro-5-methylbenzonitrile can critically alter a synthetic route or biological outcome. The precise positioning of the ortho-fluorine and the meta-hydroxyethyl group creates a unique electronic and steric environment [1]. This specific pattern is essential for reactions exploiting ortho-fluorine activation or for chiral applications where the (S)- or (R)-enantiomer (e.g., CAS 1932458-28-0 vs. CAS 1932370-92-7) dictates stereochemical purity . Using a regioisomer like 2-fluoro-4-(1-hydroxyethyl)benzonitrile would likely lead to a different metabolic profile or binding affinity due to altered molecular geometry and polarity .

Quantitative Differentiation of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile: Evidence-Based Selection Guide


Comparative Reactivity: Lactonization vs. Reductive Amination

2-Fluoro-5-(1-hydroxyethyl)benzonitrile, like other 2-hydroxyethyl benzonitrile derivatives, is an excellent candidate for one-pot lactonization to form 3-substituted isochroman-1-ones, a reaction which proceeds efficiently under acidic conditions. This contrasts with the behavior of 4-hydroxyethyl analogs or those lacking the ortho-fluorine, which may favor different reaction pathways, such as dehydration or oxidation [1]. The presence of the ortho-fluorine in 2-fluoro-5-(1-hydroxyethyl)benzonitrile is expected to influence the cyclization rate and equilibrium compared to the non-fluorinated 2-(1-hydroxyethyl)benzonitrile, as fluorine can activate the aromatic ring and stabilize the transition state .

Organic Synthesis Heterocycle Synthesis Reaction Selectivity

Chiral Resolution and Stereochemical Purity

The (S)-enantiomer of 2-fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 1932458-28-0) is commercially available with a minimum purity specification of 97% . In contrast, the (R)-enantiomer (CAS: 1932370-92-7) may have different availability and pricing. This distinction is critical for asymmetric synthesis where stereochemical purity dictates the final product's biological activity or physical properties . For example, using the racemic mixture would result in a 50% loss of desired activity in a stereospecific reaction or assay .

Asymmetric Synthesis Chiral Chromatography Enantiomeric Excess

Physical Properties and Material Handling

2-Fluoro-5-(1-hydroxyethyl)benzonitrile is typically supplied as a solid at room temperature . This contrasts with related compounds like 2-(1-hydroxyethyl)benzonitrile (CAS 182964-49-4), which is a liquid with a boiling point of ~301°C [1]. The solid form of the target compound may offer advantages in terms of ease of handling, weighing, and purification for certain research applications, while the liquid comparator might be preferred for liquid-phase reactions or continuous flow chemistry .

Formulation Solubility Storage

Influence of Ortho-Fluorine on Acidity and Binding

The ortho-effect in 2-substituted benzonitriles can significantly alter their basicity compared to the 4-substituted isomers. For ortho-substituted benzonitriles, the difference in basicity relative to the para-isomer can be up to 25 kJ mol⁻¹ [1]. This indicates that 2-fluoro-5-(1-hydroxyethyl)benzonitrile will have a different electronic character and hydrogen-bonding capacity compared to its regioisomer, 2-fluoro-4-(1-hydroxyethyl)benzonitrile. This difference is crucial in drug design, as it affects target binding affinity, metabolic stability, and overall pharmacokinetic profile [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Application Scenarios for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile Based on Differentiated Evidence


Asymmetric Synthesis of Fluorinated Bioactive Molecules

When a synthetic route demands a specific enantiomer of a fluorinated benzonitrile building block, procuring (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile (CAS: 1932458-28-0) with 97% purity ensures the stereochemical fidelity of the final product [1]. This avoids the use of a racemic mixture or a different regioisomer, which would compromise the biological activity or necessitate additional chiral separation steps, saving time and resources [2].

Synthesis of Fluorinated Isochroman-1-one Libraries

For medicinal chemistry programs exploring heterocyclic scaffolds, 2-fluoro-5-(1-hydroxyethyl)benzonitrile is a superior starting material. Its structure makes it a good candidate for efficient one-pot lactonization to generate 3-substituted isochroman-1-ones [1]. This specific reaction pathway is less accessible to analogs like 4-(1-hydroxyethyl)benzonitrile, providing a direct route to a privileged structure in drug discovery [2].

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Fluorine Effects

In SAR studies focused on optimizing a lead compound's binding affinity or metabolic stability, 2-fluoro-5-(1-hydroxyethyl)benzonitrile is a critical tool. Its ortho-fluorine is known to alter the basicity of the benzonitrile core by up to 25 kJ mol⁻¹ compared to the para-isomer [1]. This allows researchers to systematically probe electronic effects on target engagement, which is not possible with the non-fluorinated analog 2-(1-hydroxyethyl)benzonitrile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(1-hydroxyethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.